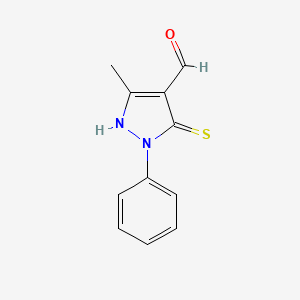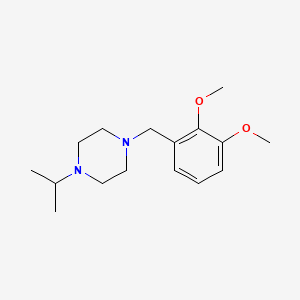
1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,3-dimethoxybenzyl group attached to a piperazine ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 4-isopropylpiperazine.
Reaction: The 2,3-dimethoxybenzyl chloride is reacted with 4-isopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and efficiency.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing large-scale purification methods like distillation or industrial chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy groups, yielding the corresponding benzyl alcohol or hydrocarbon.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: 2,3-dimethoxybenzaldehyde, 2,3-dimethoxybenzoic acid
Reduction: 2,3-dimethoxybenzyl alcohol, 2,3-dimethoxybenzene
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with receptors and enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: The compound’s derivatives are explored for their use in various industrial processes, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets:
Receptors: It may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways and biochemical processes.
Pathways: It may influence signaling pathways involved in cell communication and regulation, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIMETHOXYBENZYL)-4-METHYLPIPERAZINE: Similar structure but with a methyl group instead of an isopropyl group.
1-(2,3-DIMETHOXYBENZYL)-4-ETHYLPIPERAZINE: Contains an ethyl group instead of an isopropyl group.
1-(2,3-DIMETHOXYBENZYL)-4-BUTYLPIPERAZINE: Features a butyl group in place of the isopropyl group.
Uniqueness
1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the isopropyl group may enhance its lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-(2,3-DIMETHOXYBENZYL)-4-ISOPROPYLPIPERAZINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-10-8-17(9-11-18)12-14-6-5-7-15(19-3)16(14)20-4/h5-7,13H,8-12H2,1-4H3 |
InChI Key |
BKAIXQFRCXAVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


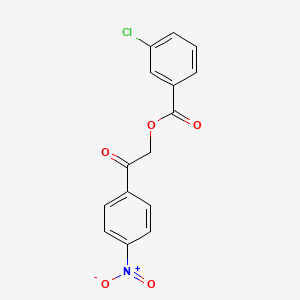


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B10885452.png)
![2-(4-Bromophenoxy)-1-[4-(3-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10885453.png)

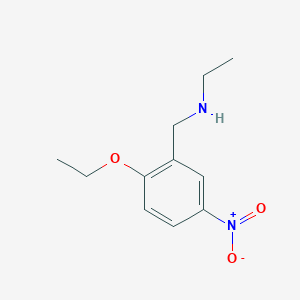
![N-[4-(4-chlorophenoxy)phenyl]-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885465.png)
![N'-{(E)-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10885467.png)
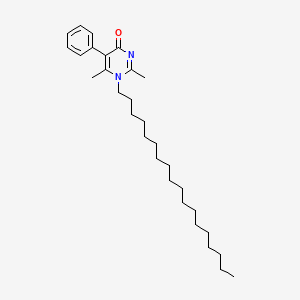
![6-(Biphenyl-4-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10885478.png)
![17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10885485.png)
